molecular formula C7H13N3O2 B1418781 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 915921-79-8

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B1418781
CAS No.: 915921-79-8
M. Wt: 171.2 g/mol
InChI Key: VOPQTOVQOMFROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with an ester in the presence of a dehydrating agent can yield the oxadiazole ring. Subsequent alkylation with 2-methoxyethylamine introduces the desired substituent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine can be compared with other oxadiazole derivatives, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of oxadiazoles.

Biological Activity

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine, identified by CAS number 915921-79-8, is a compound of interest due to its potential biological activities. Oxadiazole derivatives have been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and findings.

The molecular formula of this compound is C7H13N3O2C_7H_{13}N_3O_2 with a molecular weight of 171.20 g/mol. Its structure features an oxadiazole ring which is pivotal in imparting biological activity.

PropertyValue
CAS Number915921-79-8
Molecular FormulaC7H13N3O2
Molecular Weight171.20 g/mol
Purity≥98%

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

In a study focusing on oxadiazole derivatives, several compounds were evaluated for their cytotoxic effects on breast (MDA-MB-231), lymphoblastoid (KCL-22), and cervical (HeLa) cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth .

The mechanism behind the anticancer activity of oxadiazole derivatives often involves the induction of apoptosis in cancer cells. This is typically mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis pathways. For example, compounds targeting CDK1 have been shown to disrupt cell cycle progression in cancer cells .

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on various oxadiazole derivatives, including those similar to this compound. The study utilized the MTT assay to measure cell viability post-treatment with different concentrations of the compounds over a period of 48 hours.

Key Findings:

  • MDA-MB-231 Cell Line: The tested compounds reduced cell viability significantly at varying IC50 values.
  • KCL-22 Cell Line: Similar trends were observed with notable cytotoxic effects.
CompoundCell LineIC50 (µM)
Compound AMDA-MB-2316.3
Compound BKCL-228.3
Compound CHeLa9.6

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications in the oxadiazole ring and substituents significantly influenced the biological activity of these compounds. The presence of hydroxyl groups and unsaturated fatty acid chains enhanced cytotoxicity by increasing drug accumulation in cancer cells .

Properties

IUPAC Name

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-5(8)7-9-6(10-12-7)3-4-11-2/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPQTOVQOMFROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672400
Record name 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-79-8
Record name 3-(2-Methoxyethyl)-α-methyl-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 4
Reactant of Route 4
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 5
Reactant of Route 5
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 6
Reactant of Route 6
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.